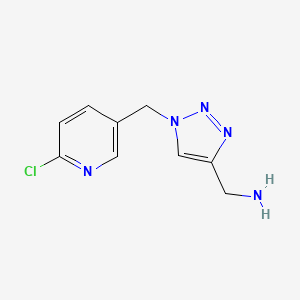

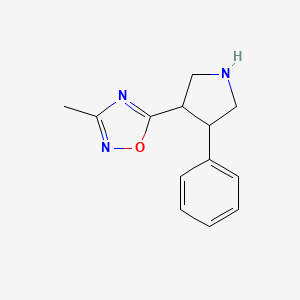

![molecular formula C18H25N3O3 B1473077 tert-ブチル 4-((5-メチルベンゾ[d]イソキサゾール-3-イル)メチル)ピペラジン-1-カルボキシレート CAS No. 2098136-47-9](/img/structure/B1473077.png)

tert-ブチル 4-((5-メチルベンゾ[d]イソキサゾール-3-イル)メチル)ピペラジン-1-カルボキシレート

概要

説明

“Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate” is a chemical compound with a molecular weight of 331.4 g/mol. It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .作用機序

Target of Action

Compounds with an isoxazole nucleus have been found to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Isoxazole derivatives have been reported to exhibit various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with isoxazole derivatives, it is likely that this compound influences multiple biochemical pathways .

Pharmacokinetics

A related compound was found to be a potent flt3 kinase inhibitor with good pharmacokinetic properties .

Result of Action

Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

実験室実験の利点と制限

Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate has several advantages for use in laboratory experiments. Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is relatively easy to synthesize using the Mitsunobu or Biginelli reactions, and is relatively stable in the presence of air and light. In addition, Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate can be used to modulate the activity of enzymes and proteins, and can be used to inhibit the activity of several enzymes. However, Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate also has some limitations for use in laboratory experiments. Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate can be toxic in high concentrations, and can be difficult to synthesize in large quantities.

将来の方向性

There are several potential future directions for the use of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate. Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate could be used to develop novel inhibitors of enzymes, such as cyclooxygenase-2 (COX-2) and human leukocyte elastase (HLE). Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate could also be used to modulate the activity of proteins, such as the cytochrome P450 enzymes, and could be used to develop novel drugs for the treatment of diseases. Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate could also be used to study the biochemical and physiological effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate and to develop novel compounds for use in laboratory experiments. Finally, Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate could be used to study the effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate on cell proliferation and apoptosis.

科学的研究の応用

鎮痛薬用途

tert-ブチル 4-((5-メチルベンゾ[d]イソキサゾール-3-イル)メチル)ピペラジン-1-カルボキシレートなどのイソキサゾール誘導体は、その潜在的な鎮痛効果について研究されています。 イソキサゾール環の修飾は、鎮痛など、さまざまな活性を示すことが示されています .

抗炎症作用

この化合物の構造は、潜在的な抗炎症効果を示唆しています。 これは、有意な抗炎症活性を示すことが報告されている他のイソキサゾール誘導体と一致しています .

抗がん剤の可能性

イソキサゾール化合物は、その抗がん活性について研究されてきました。 この化合物の構造にイソキサゾール部分が存在することは、さまざまな形式のがんを標的とする新しい抗がん剤の設計に役立つ可能性があります .

抗菌活性

イソキサゾール誘導体の構造的特徴は、それらが新しい抗菌剤を開発するための足場として役立つ可能性を示唆しています。 研究は、イソキサゾール環への置換が強力な抗菌特性を持つ化合物につながる可能性があることを示しています .

抗ウイルス用途

イソキサゾール誘導体が抗ウイルス剤として歴史的に使用されていることを考えると、tert-ブチル 4-((5-メチルベンゾ[d]イソキサゾール-3-イル)メチル)ピペラジン-1-カルボキシレートは、ウイルス感染に対する有効性について調査することができます .

抗けいれん効果

この化合物は、けいれん性疾患の治療に用途がある可能性があります。 イソキサゾール誘導体は、その抗けいれん活性について評価されており、新しいてんかん治療薬の開発に役立つ可能性があります .

抗うつ作用

イソキサゾール環は、抗うつ活性を持つ分子に共通の特徴です。 これは、tert-ブチル 4-((5-メチルベンゾ[d]イソキサゾール-3-イル)メチル)ピペラジン-1-カルボキシレートがうつ病の治療に役立つ可能性があることを示唆しています .

免疫抑制剤用途

イソキサゾール誘導体は、免疫抑制効果とも関連付けられています。 この化合物は、さまざまな自己免疫疾患や移植拒絶反応のシナリオで免疫応答を調節するために使用できる可能性があります .

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and proteases, which are crucial for cellular signaling and protein degradation pathways. The nature of these interactions often involves the inhibition or modulation of enzyme activity, thereby influencing downstream biochemical processes .

Cellular Effects

The effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases, leading to altered phosphorylation states and subsequent changes in gene expression. Additionally, it can influence metabolic pathways by interacting with enzymes involved in metabolic flux .

Molecular Mechanism

At the molecular level, Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition of enzyme activity, such as kinase inhibition, which can lead to changes in cellular signaling and gene expression. The compound’s structure allows it to fit into the active sites of enzymes, thereby blocking substrate access and modulating enzyme function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in disease symptoms. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution patterns of the compound are essential for determining its efficacy and safety in therapeutic applications .

Subcellular Localization

The subcellular localization of Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific organelles or compartments within the cell, where it can interact with target biomolecules. Understanding the subcellular localization is critical for elucidating the compound’s mode of action and potential therapeutic benefits .

特性

IUPAC Name |

tert-butyl 4-[(5-methyl-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-13-5-6-16-14(11-13)15(19-24-16)12-20-7-9-21(10-8-20)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVOTEJJJBJQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2CN3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)

![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)

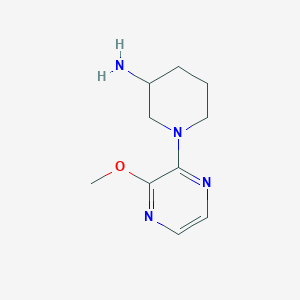

![3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473004.png)

![(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473006.png)

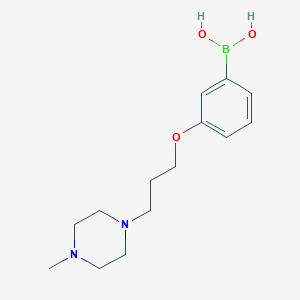

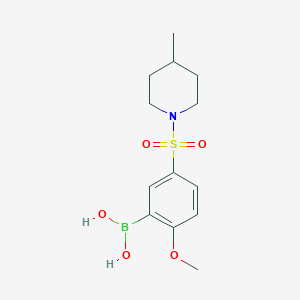

![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid](/img/structure/B1473012.png)

![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)